Methyl 3-amino-5-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzoate ester. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-amino-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or amides.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of hydroxylamine or amine derivatives.
Scientific Research Applications
Methyl 3-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar structure but with the amino group in a different position, leading to different reactivity and biological activity.
Uniqueness
Methyl 3-amino-5-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
methyl 3-amino-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
CHCOZURBPZPUPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.